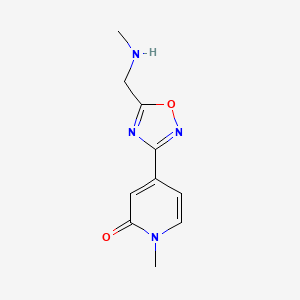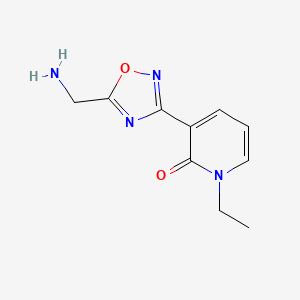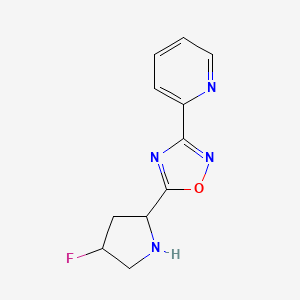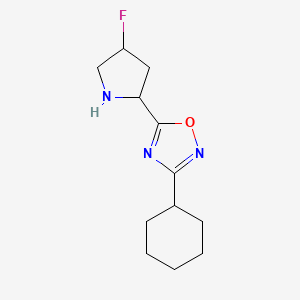
3-Cyclohexyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole
Vue d'ensemble
Description
3-Cyclohexyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole (3CH-5-4FPO) is a heterocyclic compound belonging to the oxadiazole family. It is a common component in many drug molecules, and has been studied extensively for its potential applications in the medical and scientific fields.
Applications De Recherche Scientifique
3-Cyclohexyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole has been studied extensively for its potential applications in the medical and scientific fields. It has been found to have anti-inflammatory and anti-oxidant properties, and has been studied for its potential use in the treatment of cancer and other diseases. It has also been studied for its potential use as an insecticide, as well as for its potential use in the development of new materials and technologies. Additionally, this compound has been studied for its potential use in the development of new drugs, and for its potential use in the development of new diagnostic methods.
Mécanisme D'action
The mechanism of action of 3-Cyclohexyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole is not yet fully understood. However, it is believed to act by binding to certain receptors in the body, which then triggers a cascade of biochemical reactions. It is also believed to act by inhibiting the activity of certain enzymes, which then leads to the inhibition of certain physiological processes. Additionally, this compound is believed to act by modulating the expression of certain genes, which then leads to the regulation of certain physiological processes.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been found to have anti-inflammatory and anti-oxidant properties, and has been studied for its potential use in the treatment of cancer and other diseases. Additionally, this compound has been found to have anti-bacterial and anti-fungal properties, and has been studied for its potential use in the treatment of infections. Additionally, this compound has been found to have neuroprotective and cardioprotective properties, and has been studied for its potential use in the treatment of neurological and cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3-Cyclohexyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole in laboratory experiments has several advantages and limitations. One of the main advantages of using this compound in laboratory experiments is its low cost, which makes it an attractive option for researchers. Additionally, this compound is relatively easy to synthesize, which makes it a convenient option for researchers. However, one of the main limitations of using this compound in laboratory experiments is its low solubility, which can make it difficult to use in certain experiments. Additionally, this compound is relatively unstable, which can make it difficult to use in certain experiments.
Orientations Futures
There are several potential future directions for the use of 3-Cyclohexyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole. One potential future direction is the development of new drugs and diagnostic methods that utilize this compound as a key component. Additionally, this compound could be further studied for its potential use in the treatment of cancer and other diseases. Additionally, this compound could be studied for its potential use as an insecticide, as well as for its potential use in the development of new materials and technologies. Finally, this compound could be further studied for its potential use in the development of new diagnostic methods, as well as for its potential use in the development
Propriétés
IUPAC Name |
3-cyclohexyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FN3O/c13-9-6-10(14-7-9)12-15-11(16-17-12)8-4-2-1-3-5-8/h8-10,14H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXZPWHXQNJJHSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NOC(=N2)C3CC(CN3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(8-Ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)ethan-1-amine](/img/structure/B1475744.png)

![4-Cyclopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid](/img/structure/B1475747.png)

![3-(piperidin-3-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B1475751.png)



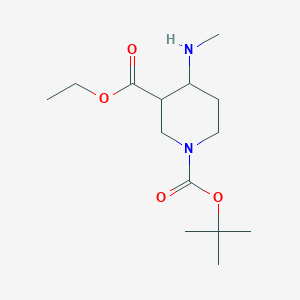
![3-(piperidin-3-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1475759.png)
